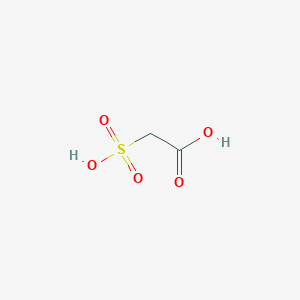

Sulfoacetic acid

説明

特性

IUPAC Name |

2-sulfoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O5S/c3-2(4)1-8(5,6)7/h1H2,(H,3,4)(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGGIJOLULBJGTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8059556 | |

| Record name | Acetic acid, sulfo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Monohydrate: Hygroscopic solid; [Merck Index] | |

| Record name | Sulfoacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7263 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

DECOMP AT BP OF 245 °C | |

| Record name | SULFOACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2706 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOL IN WATER, & ALCOHOL; INSOL IN ETHER & CHLOROFORM /MONOHYDRATE/, SOL IN WATER, ALCOHOL, & ACETONE, INSOL IN ETHER & CHLOROFORM | |

| Record name | SULFOACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2706 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

123-43-3 | |

| Record name | Sulfoacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfoacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2-sulfo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, sulfo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulphoacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.208 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFOACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4XC05H603 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SULFOACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2706 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

84 °C | |

| Record name | SULFOACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2706 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Sulfoacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis methods for sulfoacetic acid (2-sulfoacetic acid), a versatile organic compound utilized in pharmaceuticals, surfactants, and various industrial applications. This document details the core synthetic routes, providing experimental protocols and comparative data to assist researchers in selecting and implementing the most suitable method for their specific needs.

Core Synthesis Methodologies

This compound can be synthesized through several distinct chemical pathways. The most prominent and established methods include:

-

Nucleophilic Substitution of Chloroacetic Acid with Sulfites: A classic and widely cited method.

-

Direct Sulfonation of Acetic Acid: Involving the use of potent sulfonating agents.

-

Reaction of Ketene (B1206846) with Sulfur Trioxide: A route that proceeds via a cyclic anhydride (B1165640) intermediate.

-

Oxidation of Thioacetic Acid Derivatives: A less common but viable oxidative approach.

Each of these methods offers unique advantages and challenges in terms of reagent availability, reaction conditions, yield, and purity of the final product. The following sections provide a detailed examination of each of these synthetic routes.

Synthesis via Nucleophilic Substitution of Chloroacetic Acid

This method, pioneered by Strecker and Stillich, remains a cornerstone for the laboratory-scale synthesis of this compound. The reaction proceeds via a nucleophilic substitution of the chlorine atom in chloroacetic acid by a sulfite (B76179) salt, typically sodium sulfite. The process is generally carried out in an aqueous solution under alkaline conditions. Isolation of the product often involves the precipitation of the barium salt of this compound, which is subsequently acidified to yield the free acid.[1][2]

Experimental Protocol

The following protocol is based on the method described by Stillich for the preparation of barium sulfoacetate, followed by its conversion to this compound.[2]

Step 1: Preparation of Barium Sulfoacetate

-

A solution of chloroacetic acid in water is carefully neutralized with a solution of sodium hydroxide (B78521).

-

An aqueous solution of sodium sulfite is then added to the neutralized chloroacetic acid solution.

-

The resulting mixture is heated to approximately 98°C and maintained at this temperature for one hour.

-

Following the reaction, an excess of barium chloride is added to the solution. This results in the precipitation of the sparingly soluble barium sulfoacetate.

-

The precipitated barium sulfoacetate is collected by filtration.

-

To remove water-soluble impurities, the collected barium salt is suspended in water and boiled for approximately one hour.

-

The purified barium sulfoacetate is then isolated by filtration.

Step 2: Conversion of Barium Sulfoacetate to this compound

-

The purified barium sulfoacetate is suspended in water.

-

A stoichiometric excess of sulfuric acid is added to the suspension. This results in the precipitation of barium sulfate (B86663) and the formation of free this compound in the aqueous solution.

-

The precipitated barium sulfate is removed by filtration.

-

The filtrate, containing this compound and excess sulfuric acid, is heated to remove any dissolved sulfurous acid.

-

The concentration of the excess sulfuric acid in the filtrate is determined by potentiometric titration.

-

An equivalent amount of barium hydroxide is then added to the solution to precipitate the excess sulfuric acid as barium sulfate.

-

After filtering off the barium sulfate, the resulting solution is a relatively pure aqueous solution of this compound.

Reaction Pathway

Synthesis of this compound from Chloroacetic Acid.

Direct Sulfonation of Acetic Acid

The direct sulfonation of acetic acid involves the reaction of acetic acid with a strong sulfonating agent, such as fuming sulfuric acid (oleum) or sulfur trioxide (SO₃).[1][2] This method can be advantageous for large-scale production due to the direct conversion of a readily available starting material. However, the reaction can be highly exothermic and may require careful control of temperature and reagent addition to avoid side reactions and ensure safety.

Experimental Protocol (Representative)

-

Glacial acetic acid is placed in a reaction vessel equipped with a stirrer, a thermometer, and a dropping funnel. The vessel should be cooled in an ice-salt bath.

-

Fuming sulfuric acid (oleum) is added dropwise to the stirred acetic acid, maintaining the reaction temperature below a specified limit (e.g., 10-15°C) to control the exothermic reaction.

-

After the addition is complete, the reaction mixture is allowed to stir at a controlled temperature for a specified period to ensure complete sulfonation.

-

The reaction mixture is then carefully poured onto crushed ice to quench the reaction and dilute the excess sulfuric acid.

-

Isolation of this compound from the resulting aqueous solution can be challenging and may involve techniques such as selective precipitation of its salts or chromatographic methods.

Reaction Pathway

Direct Sulfonation of Acetic Acid.

Synthesis via Ketene and Sulfur Trioxide

This method involves the reaction of ketene (CH₂=C=O) with sulfur trioxide (SO₃) to form the inner anhydride of this compound, a cyclic compound.[3] This anhydride can then be hydrolyzed to yield this compound. The reaction is typically carried out in an inert, anhydrous solvent. This route can offer high yields, with conversions reported to be in excess of 50% based on the sulfur trioxide used.[3]

Experimental Protocol (General)

The following is a general procedure based on the patented method.[3]

Step 1: Formation of the Inner Anhydride of this compound

-

Sulfur trioxide is dissolved in an anhydrous, inert solvent such as dioxane, carbon tetrachloride, or liquid sulfur dioxide in a reaction vessel maintained at a low temperature (below 50°C).

-

Ketene gas is then bubbled through the stirred solution. The reaction is exothermic and requires cooling to maintain the desired temperature.

-

The reaction is typically complete after the stoichiometric amount of ketene has been added.

Step 2: Hydrolysis to this compound

-

The reaction mixture containing the inner anhydride is carefully treated with water.

-

The hydrolysis of the anhydride yields this compound.

-

The this compound can then be isolated from the reaction mixture through appropriate work-up procedures, which may include solvent removal and purification.

Reaction Pathway

Synthesis via Ketene and Sulfur Trioxide.

Oxidation of Thioacetic Acid Derivatives

This compound can also be prepared through the oxidation of sulfur-containing derivatives of acetic acid, such as thioacetic acid (mercaptoacetic acid) or dithiodiacetic acid.[2] Common oxidizing agents for this transformation include nitric acid or hydrogen peroxide.[2] This method may be suitable for specific applications where the starting sulfur-containing compounds are readily available.

Experimental Protocol (Conceptual)

A detailed experimental protocol for this specific transformation is not extensively documented in the readily available literature. However, a conceptual procedure would involve the following steps:

-

The sulfur-containing acetic acid derivative (e.g., dithiodiacetic acid) is dissolved in a suitable solvent.

-

An oxidizing agent, such as hydrogen peroxide, is added to the solution, likely under controlled temperature conditions.

-

The reaction mixture is stirred for a sufficient time to allow for the complete oxidation of the sulfur atom to the sulfonic acid.

-

The this compound is then isolated from the reaction mixture using appropriate purification techniques.

Reaction Pathway

Oxidation of Dithiodiacetic Acid.

Comparative Summary of Synthesis Methods

The selection of a particular synthesis method for this compound will depend on various factors, including the desired scale of production, available starting materials, and required purity of the final product. The following table summarizes the key quantitative and qualitative aspects of the discussed methods.

| Synthesis Method | Starting Materials | Key Reagents | Reaction Conditions | Reported Yield | Advantages | Disadvantages |

| Nucleophilic Substitution | Chloroacetic Acid, Sodium Sulfite | Sodium Hydroxide, Barium Chloride, Sulfuric Acid | Aqueous solution, ~98°C | Good (qualitative) | Well-established, reliable for lab scale | Multi-step process, use of barium salts |

| Direct Sulfonation | Acetic Acid | Fuming Sulfuric Acid (Oleum) or Sulfur Trioxide | Low temperature, controlled addition | Variable | Direct route, potentially cost-effective for large scale | Highly exothermic, difficult to control, purification challenges |

| Ketene & Sulfur Trioxide | Ketene, Sulfur Trioxide | Anhydrous inert solvent, Water | Low temperature (<50°C), anhydrous conditions for anhydride formation | >50% (based on SO₃) | High yield, proceeds via a distinct intermediate | Ketene is a hazardous gas, requires anhydrous conditions |

| Oxidation | Dithiodiacetic Acid or Thioacetic Acid | Hydrogen Peroxide or Nitric Acid | Mild to moderate conditions | Not specified in literature | May be suitable for specific starting materials | Lack of detailed published protocols |

Conclusion

This technical guide has outlined the core synthetic methodologies for the preparation of this compound. The classical approach of nucleophilic substitution on chloroacetic acid offers a reliable and well-documented procedure for laboratory-scale synthesis. Direct sulfonation and the reaction of ketene with sulfur trioxide present viable alternatives, particularly for larger-scale production, although they require more stringent control of reaction conditions. The oxidative route from thioacetic acid derivatives remains a less explored but potentially useful method. Researchers and drug development professionals can leverage the information presented herein to make informed decisions regarding the most appropriate synthetic strategy for their specific research and development needs. Further optimization and investigation into the less-documented methods may provide new avenues for the efficient and scalable production of this important chemical intermediate.

References

An In-depth Technical Guide to the Physicochemical Properties of Sulfoacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of sulfoacetic acid. The information is presented to support research, scientific analysis, and drug development activities where this compound may be utilized as a reagent, intermediate, or excipient.

Core Physicochemical Properties

This compound (IUPAC name: 2-sulfoacetic acid) is a hygroscopic organic compound that possesses both a carboxylic acid and a sulfonic acid functional group. This dual functionality imparts unique chemical characteristics, making it a subject of interest in various chemical and biological applications.

Quantitative Physicochemical Data

The following tables summarize the key quantitative physicochemical properties of this compound.

| Property | Value | Notes |

| Molecular Formula | C₂H₄O₅S | |

| Molecular Weight | 140.12 g/mol | |

| Melting Point | 81-88 °C[1] | The anhydrous form melts at 84-86 °C.[2] |

| Boiling Point | 245 °C (decomposes)[3] | Decomposes at the boiling point.[3] |

| Density | 1.875 g/cm³ | |

| pKa₁ (Sulfonic Acid) | ~ -2.8 | Estimated value. |

| pKa₂ (Carboxylic Acid) | 4.0[4] | Determined at 25 °C.[5] |

| Water Solubility | 103.7 g/L at 25 °C[1] | Highly soluble in water. |

| Solubility in other Solvents | Soluble in alcohol and acetone; Insoluble in ether and chloroform.[6] | Data for the monohydrate form.[3] |

| LogP | -0.88 at 25 °C[1] | Indicates high hydrophilicity. |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are provided below. These protocols are intended to serve as a reference for laboratory investigation.

Determination of pKa by Potentiometric Titration

The dissociation constants (pKa values) of this compound can be accurately determined by potentiometric titration. As a dicarboxylic acid, two equivalence points will be observed, corresponding to the neutralization of the sulfonic acid and carboxylic acid groups, respectively.

Materials and Equipment:

-

This compound

-

Standardized 0.1 M sodium hydroxide (B78521) (NaOH) solution (carbonate-free)

-

Standardized 0.1 M hydrochloric acid (HCl) solution

-

Potassium chloride (KCl) for maintaining ionic strength

-

pH meter with a combination glass electrode, calibrated with standard buffers (pH 4, 7, and 10)

-

Magnetic stirrer and stir bar

-

Burette (50 mL)

-

Beaker (250 mL)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of the Analyte Solution: Accurately weigh a sample of this compound to prepare a solution of approximately 0.01 M concentration in a volumetric flask. Add a calculated amount of KCl to maintain a constant ionic strength (e.g., 0.1 M).

-

Initial pH Adjustment: Transfer a known volume (e.g., 100 mL) of the this compound solution to a beaker. If necessary, adjust the initial pH to below 2.0 with the 0.1 M HCl solution to ensure both acidic groups are fully protonated.

-

Titration: Place the beaker on the magnetic stirrer and immerse the calibrated pH electrode. Begin stirring gently. Titrate the solution with the standardized 0.1 M NaOH solution, adding the titrant in small increments (e.g., 0.1-0.2 mL).

-

Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize. Continue the titration until the pH reaches approximately 12.

-

Data Analysis: Plot the pH values versus the volume of NaOH added. The two equivalence points can be determined from the inflection points of the titration curve. The pKa values can be determined from the pH at the half-equivalence points. The first half-equivalence point corresponds to pKa₁, and the second to pKa₂.

Determination of Aqueous Solubility by the Shake-Flask Method

The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound in a specific solvent.[7]

Materials and Equipment:

-

This compound

-

Distilled or deionized water

-

Thermostatically controlled shaker or water bath

-

Centrifuge or filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm)

-

Analytical balance

-

Vials or flasks with airtight seals

-

A validated analytical method for quantifying this compound concentration (e.g., HPLC-UV)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a series of vials or flasks containing a known volume of water. The amount of excess solid should be sufficient to ensure that a saturated solution is formed and that solid material remains at equilibrium.

-

Equilibration: Seal the vials and place them in the thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium. It is recommended to take samples at various time points (e.g., 24, 48, and 72 hours) to ensure that the concentration has reached a plateau.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle. Subsequently, separate the solid and liquid phases by centrifugation or filtration. It is crucial to perform this step at the equilibration temperature to avoid any changes in solubility.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the sample as necessary and analyze the concentration of this compound using a validated analytical method.

-

Solubility Determination: The average concentration from the replicate samples represents the equilibrium solubility of this compound at the specified temperature.

Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of this compound. Due to its polar and ionic nature, ion-exchange or reversed-phase chromatography with an ion-pairing agent is often employed.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: An isocratic or gradient elution can be used. A typical mobile phase for ion-pair chromatography consists of an aqueous buffer (e.g., phosphate (B84403) buffer at a controlled pH) and an organic modifier (e.g., acetonitrile (B52724) or methanol) containing an ion-pairing agent (e.g., tetrabutylammonium (B224687) hydrogen sulfate).

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for detecting the carboxyl group.

-

Sample Preparation: Samples should be dissolved in the mobile phase and filtered through a 0.45 µm syringe filter before injection.

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

-

Calibration: Inject the standard solutions into the HPLC system to generate a calibration curve by plotting the peak area against the concentration.

-

Sample Analysis: Inject the prepared sample solution into the HPLC system.

-

Quantification: Identify the this compound peak based on its retention time compared to the standards. Quantify the amount of this compound in the sample by using the calibration curve.

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reaction of chloroacetic acid with sodium sulfite (B76179).

Reaction: ClCH₂COOH + Na₂SO₃ → HO₃SCH₂COONa + NaCl

Materials:

-

Chloroacetic acid

-

Sodium sulfite (anhydrous)

-

Sodium hydroxide (for neutralization)

-

Barium chloride (for purification)

-

Sulfuric acid (for acidification)

-

Distilled water

Procedure:

-

Neutralization of Chloroacetic Acid: Dissolve chloroacetic acid in water and neutralize it with a solution of sodium hydroxide.

-

Sulfonation: Add a solution of sodium sulfite to the neutralized chloroacetic acid solution. Heat the reaction mixture, for example, at 98°C for one hour, to promote the nucleophilic substitution reaction.[8]

-

Purification via Barium Salt: After the reaction is complete, add an excess of barium chloride solution to the reaction mixture. This will precipitate the sparingly soluble barium sulfoacetate.[8]

-

Isolation of Barium Sulfoacetate: Filter the precipitate and wash it with hot water to remove any soluble impurities.

-

Conversion to this compound: Suspend the purified barium sulfoacetate in water and add a stoichiometric amount of sulfuric acid. This will precipitate barium sulfate (B86663), leaving this compound in the solution.

-

Final Purification: Filter off the barium sulfate precipitate. The resulting aqueous solution of this compound can be concentrated by evaporation of water under reduced pressure.

Visualizations

Bacterial Degradation Pathway of Sulfoacetate

Sulfoacetate is a known metabolite in some bacteria, such as Cupriavidus necator H16. The degradation pathway involves the activation of sulfoacetate to sulfoacetyl-CoA, followed by reduction to sulfoacetaldehyde, and subsequent cleavage to yield sulfite and acetyl-phosphate.[3][6]

Experimental Workflow: Synthesis of this compound

The following diagram illustrates the key steps in the laboratory synthesis of this compound from chloroacetic acid and sodium sulfite.

References

- 1. enamine.net [enamine.net]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. Sulfoacetate Is Degraded via a Novel Pathway Involving Sulfoacetyl-CoA and Sulfoacetaldehyde in Cupriavidus necator H16 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Isethionate is an intermediate in the degradation of sulfoacetate by the human gut pathobiont Bilophila wadsworthia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bioassaysys.com [bioassaysys.com]

- 8. osti.gov [osti.gov]

Sulfoacetic Acid: A Comprehensive Technical Guide to its Molecular Structure and Bonding

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfoacetic acid (IUPAC name: 2-sulfoacetic acid), a unique bifunctional molecule incorporating both carboxylic and sulfonic acid moieties, presents a compelling subject for study in organic chemistry and materials science. Its distinct acidic properties and potential for diverse chemical transformations make it a valuable building block in various synthetic pathways. This technical guide provides an in-depth analysis of the molecular structure, bonding characteristics, and physicochemical properties of this compound. Detailed experimental protocols for its synthesis and characterization are presented, supported by spectroscopic data. Furthermore, this document illustrates key processes involving this compound through logical workflow and reaction diagrams.

Molecular Structure and Bonding

This compound (C₂H₄O₅S) is characterized by a central methylene (B1212753) carbon atom bonded to both a carboxylic acid group (-COOH) and a sulfonic acid group (-SO₃H). This unique arrangement of functional groups dictates its chemical behavior and physical properties.

The central carbon atom is sp³ hybridized, forming single covalent bonds with two hydrogen atoms, the carboxylic carbon, and the sulfur atom of the sulfonic acid group. The carboxylic carbon is sp² hybridized, participating in a planar arrangement with its bonded oxygen atoms. The sulfur atom in the sulfonic acid group is sp³ hybridized, exhibiting a tetrahedral geometry with the three oxygen atoms and the methylene carbon.

A key feature of this compound's structure is the potential for intramolecular hydrogen bonding between the acidic protons of the carboxylic and sulfonic acid groups and the oxygen atoms of the opposing group. This internal hydrogen bonding can influence the molecule's conformation and reactivity.

Physicochemical and Spectroscopic Data

The properties of this compound are summarized in the tables below, providing a comprehensive overview for researchers.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 2-sulfoacetic acid | [1] |

| CAS Number | 123-43-3 | [2] |

| Molecular Formula | C₂H₄O₅S | [2] |

| Molecular Weight | 140.12 g/mol | [1] |

| Melting Point | 84-86 °C | [2] |

| Boiling Point | Decomposes at 245 °C | [3] |

| Solubility | Soluble in water, alcohol, acetone. Insoluble in ether, chloroform. | [4] |

| pKₐ₁ (Sulfonic Acid) | ~ -0.38 | |

| pKₐ₂ (Carboxylic Acid) | ~ 2.25 |

Table 2: Spectroscopic Data for this compound

| Technique | Wavenumber (cm⁻¹) / Chemical Shift (ppm) | Assignment |

| FT-IR (KBr Pellet) | ~3400-2500 (broad) | O-H stretching (carboxylic and sulfonic acids, hydrogen-bonded) |

| ~1715 | C=O stretching (carboxylic acid) | |

| ~1250 and ~1050 | S=O stretching (sulfonic acid) | |

| ¹H NMR (D₂O) | ~4.2 | CH₂ |

| ¹³C NMR (D₂O) | ~175 | C=O (carboxylic acid) |

| ~55 | CH₂ |

Experimental Protocols

Synthesis of this compound from Chloroacetic Acid and Sodium Sulfite

This protocol is adapted from the method described by Stillich.[5]

Materials:

-

Chloroacetic acid

-

Sodium hydroxide (B78521)

-

Sodium sulfite

-

Barium chloride

-

Sulfuric acid (concentrated)

-

Barium hydroxide

-

Cation exchange resin (Dowex 50 or equivalent)

-

Distilled water

Procedure:

-

Neutralization of Chloroacetic Acid: Dissolve a known quantity of chloroacetic acid in water and neutralize the solution with a stoichiometric amount of sodium hydroxide solution.

-

Sulfonation: To the neutralized solution, add a stoichiometric amount of sodium sulfite. Heat the reaction mixture to approximately 98°C for one hour.

-

Precipitation of Barium Sulfoacetate: Add an excess of barium chloride solution to the reaction mixture to precipitate barium sulfoacetate.

-

Purification of Barium Sulfoacetate: Filter the insoluble barium sulfoacetate and wash it with boiling water to remove any water-soluble impurities.

-

Conversion to this compound (Method A: Ion Exchange):

-

Suspend the purified barium sulfoacetate in water and add a cation exchange resin in the hydrogen form.

-

Stir the suspension to allow for the exchange of barium ions for hydrogen ions.

-

Filter the mixture to remove the resin and the precipitated barium salt.

-

Heat the resulting solution of this compound on a steam bath to remove any dissolved sulfurous acid.

-

-

Conversion to this compound (Method B: Acidification):

-

React the purified barium sulfoacetate with a slight excess of sulfuric acid.

-

Filter off the precipitated barium sulfate.

-

Determine the excess sulfuric acid in the filtrate by titration and add a stoichiometric amount of barium hydroxide to precipitate the excess sulfate.

-

Filter the solution to obtain a purified aqueous solution of this compound.

-

-

Isolation: The aqueous solution of this compound can be concentrated under reduced pressure to yield the crystalline product.

Diagrams

Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound from chloroacetic acid and sodium sulfite.

Caption: Synthesis workflow for this compound.

Esterification of this compound

The following diagram illustrates the general reaction pathway for the acid-catalyzed esterification of this compound with an alcohol (R-OH).

Caption: Esterification of this compound.

Conclusion

This compound stands as a molecule of significant interest due to its dual acidic nature and versatile reactivity. This guide has provided a detailed overview of its molecular structure, bonding, and physicochemical properties, supported by spectroscopic data. The included experimental protocol for its synthesis offers a practical basis for laboratory preparation. The logical diagrams presented serve to visually simplify the synthetic workflow and a key chemical transformation. While a lack of publicly available crystallographic data currently prevents a more detailed analysis of its solid-state structure, the information compiled herein provides a robust foundation for researchers and professionals working with or exploring the applications of this compound in drug development and other scientific endeavors.

References

The Multifaceted Biological Activities of Sulfoacetic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfoacetic acid and its derivatives, particularly the widely studied sulfonamides, represent a versatile class of compounds with a broad spectrum of biological activities. These molecules have garnered significant attention in medicinal chemistry and drug development due to their therapeutic potential across various domains, including antimicrobial, anticancer, and enzyme inhibitory applications. This technical guide provides an in-depth overview of the core biological activities of this compound derivatives, presenting quantitative data, detailed experimental methodologies, and visual representations of key mechanisms and workflows to support further research and development in this promising field.

Antimicrobial Activity

Derivatives of this compound, most notably sulfonamides, are renowned for their antibacterial properties. Their primary mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1][2] Folic acid is a crucial precursor for the synthesis of nucleic acids, and its depletion ultimately leads to the cessation of bacterial growth and replication.[1][2] This targeted action provides a selective advantage, as mammalian cells acquire folic acid from the diet and lack the DHPS enzyme.[2]

Quantitative Antimicrobial Data

The antimicrobial efficacy of this compound derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that prevents visible growth of a microorganism. The following table summarizes the MIC values for selected sulfonamide derivatives against various bacterial strains.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Sulfonamide Derivative I [N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzensulfonamid] | Staphylococcus aureus (MRSA isolates) | 32-128 | [3] |

| Sulfonamide Derivative II [N-(2-hydroxy-5-nitro-phenyl)-4-methyl-benzensulfonamid] | Staphylococcus aureus (MSSA isolates) | 64-256 | [3] |

| 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivative 4 | Staphylococcus aureus ATCC 6538 | 125 | [4] |

| 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivative 4 | Bacillus subtilis ATCC 6683 | 125 | [4] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure to determine the MIC of an antimicrobial agent.[4][5][6]

Materials:

-

Test sulfonamide compounds

-

Mueller-Hinton Broth (MHB)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Sterile saline solution (0.85% w/v)

-

Dimethyl sulfoxide (DMSO) for dissolving compounds

Procedure:

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

-

Inoculate the colonies into a tube containing 5 mL of MHB.

-

Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[4]

-

Dilute the adjusted bacterial suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[4]

-

-

Preparation of Antimicrobial Dilutions:

-

Dissolve the test compounds in DMSO to create a stock solution.

-

Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well microtiter plate to obtain a range of concentrations.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well containing the antimicrobial dilutions.

-

Include a positive control well (broth with inoculum, no drug) and a negative control well (broth only).

-

Incubate the microtiter plate at 37°C for 16-20 hours.[6]

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth of the bacteria.[4] Alternatively, the optical density can be measured using a microplate reader.

-

Dihydropteroate Synthase (DHPS) Inhibition Pathway

References

- 1. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]

- 2. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 6. youtube.com [youtube.com]

Bacterial Degradation of Sulfoacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfoacetic acid, a naturally occurring and industrially relevant organosulfonate, is a key intermediate in the biogeochemical sulfur cycle. Its biodegradation by bacteria is a critical process for sulfur mineralization. This technical guide provides an in-depth overview of the known degradation pathways of this compound in bacteria, with a focus on the well-characterized aerobic pathway in Cupriavidus necator H16 and the anaerobic pathway in the human gut bacterium Bilophila wadsworthia. This document details the key enzymes, their catalytic mechanisms, and the genetic organization of the pathways. Furthermore, it provides structured quantitative data, detailed experimental protocols for key analyses, and visual diagrams of the metabolic and experimental workflows to serve as a comprehensive resource for researchers in microbiology, biochemistry, and drug development.

Introduction

This compound is a C2 organosulfonate that is found in the environment from both natural and anthropogenic sources. It is an intermediate in the bacterial degradation of the plant sulfolipid, sulfoquinovosyl diacylglycerol, and can also be a product of taurine metabolism.[1] The carbon-sulfur bond in this compound is highly stable, and its cleavage by microorganisms is a key step in the recycling of organosulfur compounds. Understanding the bacterial degradation pathways of this compound is crucial for applications in bioremediation and for understanding the metabolic capabilities of microbial communities, including the human gut microbiome. This guide focuses on the distinct pathways found in the aerobic bacterium Cupriavidus necator H16 and the anaerobic human pathobiont Bilophila wadsworthia.

Aerobic Degradation of this compound in Cupriavidus necator H16

Cupriavidus necator H16 utilizes this compound as a sole source of carbon and energy. The degradation pathway is initiated by the uptake of sulfoacetate and its subsequent activation to a CoA-thioester, followed by reduction and cleavage of the C-S bond.[2]

The sau Gene Cluster

The genes encoding the enzymes for sulfoacetate utilization in C. necator H16 are organized in a four-gene cluster, sauRSTU (H16_A2746 to H16_A2749).[2]

-

sauR (H16_A2746): Encodes a putative transcriptional regulator of the LysR family, which likely controls the inducible expression of the sauSTU operon.[2]

-

sauS (H16_A2747): Encodes sulfoacetaldehyde dehydrogenase (acylating).[2]

-

sauT (H16_A2748): Encodes sulfoacetate-CoA ligase.[2]

-

sauU (H16_A2749): Encodes a putative sulfoacetate transporter of the major facilitator superfamily.[2][3]

Enzymatic Steps

The aerobic degradation pathway in C. necator H16 proceeds through the following steps:

-

Transport: Sulfoacetate is transported into the cell by the putative transporter SauU .[2][3]

-

Activation: Sulfoacetate-CoA ligase (SauT) catalyzes the ATP-dependent activation of sulfoacetate to sulfoacetyl-CoA. This reaction consumes one molecule of ATP and produces AMP and pyrophosphate.[2]

-

Reduction: Sulfoacetaldehyde dehydrogenase (acylating) (SauS) reduces sulfoacetyl-CoA to sulfoacetaldehyde using NADPH as the electron donor. This reaction releases Coenzyme A.[2]

-

Desulfonation: The resulting sulfoacetaldehyde is then cleaved by sulfoacetaldehyde sulfo-lyase (Xsc) , a thiamine pyrophosphate (TPP)-dependent enzyme, to yield sulfite and acetate.[4] Acetate can then enter central metabolism.

Anaerobic Degradation of this compound in Bilophila wadsworthia

Bilophila wadsworthia, an obligately anaerobic bacterium found in the human gut, can utilize sulfoacetate as a terminal electron acceptor for anaerobic respiration, producing hydrogen sulfide (H₂S).[5] This pathway differs significantly from the aerobic pathway in its final steps.

Gene Cluster and Key Enzymes

The sulfoacetate degradation pathway in B. wadsworthia involves a gene cluster that encodes the necessary enzymes:

-

Sulfoacetate-CoA ligase (SauCD): An ADP-forming enzyme that activates sulfoacetate to sulfoacetyl-CoA.[5]

-

Sulfoacetaldehyde dehydrogenase (SauS): Similar to the enzyme in C. necator, it reduces sulfoacetyl-CoA to sulfoacetaldehyde.[5]

-

Sulfoacetaldehyde reductase (TauF): An NAD(P)H-dependent enzyme that reduces sulfoacetaldehyde to isethionate.[5]

-

Isethionate sulfolyase (IseG): An O₂-sensitive glycyl radical enzyme that cleaves isethionate to acetaldehyde and sulfite. The sulfite is then reduced to H₂S.[5][6]

Enzymatic Steps

The anaerobic degradation pathway in B. wadsworthia proceeds as follows:

-

Activation: Sulfoacetate-CoA ligase (SauCD) activates sulfoacetate to sulfoacetyl-CoA, with the concomitant formation of ADP and phosphate from ATP.[5]

-

First Reduction: Sulfoacetaldehyde dehydrogenase (SauS) reduces sulfoacetyl-CoA to sulfoacetaldehyde.[5]

-

Second Reduction: Sulfoacetaldehyde reductase (TauF) further reduces sulfoacetaldehyde to isethionate.[5]

-

Desulfonation: The key C-S bond cleavage is catalyzed by the isethionate sulfolyase (IseG) , which converts isethionate into acetaldehyde and sulfite.[5][6]

-

Sulfite Reduction: The released sulfite is used as a terminal electron acceptor and is reduced to hydrogen sulfide (H₂S) by the dissimilatory sulfite reductase system.[7]

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes in the this compound degradation pathways.

Table 1: Kinetic Parameters of Sulfoacetaldehyde Dehydrogenase (SauS) from Cupriavidus necator H16 [8][9]

| Substrate | Apparent Km (µM) |

| Sulfoacetaldehyde | 330 |

| NADP+ | 64 |

| CoA | 102 |

Note: Data was obtained from spectrophotometric assays measuring the reverse reaction (sulfoacetaldehyde-dependent reduction of NADP+).[8]

Table 2: Optimal Conditions for SauS from Cupriavidus necator H16 [8]

| Parameter | Optimal Value |

| pH | 9.0 |

| Buffer | 50 mM Tris/HCl |

| Additives | 5 mM MgCl₂ |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of this compound degradation.

Heterologous Expression and Purification of His-tagged Proteins

This protocol is a general guideline for the expression and purification of His-tagged enzymes like SauS, SauT, and TauF.

Protocol:

-

Gene Amplification and Cloning: The gene of interest (e.g., sauS) is amplified from the genomic DNA of the source organism by PCR. The PCR product is then cloned into a suitable expression vector, such as a pET vector, which introduces a polyhistidine (His) tag to the N- or C-terminus of the protein.

-

Transformation: The resulting plasmid is transformed into a suitable E. coli expression strain, such as BL21(DE3).

-

Protein Expression: A single colony of the transformed E. coli is used to inoculate a starter culture, which is then used to inoculate a larger volume of Luria-Bertani (LB) medium containing the appropriate antibiotic. The culture is grown at 37°C with shaking until it reaches an optical density at 600 nm (OD₆₀₀) of 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM, and the culture is incubated for a further 4-16 hours at a lower temperature (e.g., 18-25°C) to enhance protein solubility.

-

Cell Harvesting and Lysis: Cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole) and lysed by sonication on ice.

-

Purification: The cell lysate is clarified by centrifugation to remove cell debris. The supernatant containing the soluble His-tagged protein is loaded onto a Ni-NTA (nickel-nitrilotriacetic acid) affinity chromatography column pre-equilibrated with lysis buffer. The column is washed with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins. The His-tagged protein is then eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).[10][11][12]

-

Analysis: The purity of the eluted protein is assessed by SDS-PAGE, and the protein concentration is determined using a method such as the Bradford assay.

HPLC Analysis of Sulfoacetyl-CoA

This protocol provides a general framework for the detection and quantification of sulfoacetyl-CoA and other acyl-CoA thioesters by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol:

-

Sample Preparation: Biological samples (e.g., bacterial cell pellets) or enzymatic reaction mixtures are quenched and deproteinized, typically by the addition of a cold acid such as perchloric acid.

-

Extraction: The acid-precipitated proteins are removed by centrifugation. The supernatant containing the acyl-CoA thioesters is neutralized.

-

HPLC Separation: The sample is injected onto a reverse-phase HPLC column (e.g., a C18 column). Separation is achieved using a gradient elution with a mobile phase typically consisting of an aqueous buffer (e.g., potassium phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).[13][14]

-

Detection: Acyl-CoA thioesters are detected by their absorbance in the UV range, typically at 260 nm, due to the presence of the adenine moiety in the CoA molecule.

-

Quantification: The concentration of sulfoacetyl-CoA in the sample is determined by comparing the peak area of the analyte to a standard curve generated with known concentrations of a commercially available or synthesized standard.

RT-qPCR Analysis of sau Gene Expression

This protocol outlines the steps for quantifying the expression levels of the sau genes in response to sulfoacetate induction using reverse transcription-quantitative PCR (RT-qPCR).

Protocol:

-

Bacterial Culture and RNA Extraction: C. necator H16 is grown in a minimal medium with a non-inducing carbon source (e.g., acetate) and in a medium supplemented with sulfoacetate to induce the sau operon. Cells are harvested during the exponential growth phase, and total RNA is extracted using a commercial kit or a standard protocol (e.g., Trizol extraction).[15][16]

-

DNase Treatment: The extracted RNA is treated with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: The purified RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or gene-specific primers.[17][18]

-

Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with primers specific for the sau genes (e.g., sauS, sauT, sauU) and a reference gene (a housekeeping gene with stable expression, such as 16S rRNA or gyrB). The qPCR reaction is performed in the presence of a fluorescent dye (e.g., SYBR Green) that intercalates with double-stranded DNA, allowing for the quantification of the PCR product in real-time.[19]

-

Data Analysis: The relative expression of the sau genes is calculated using the ΔΔCt method, where the expression of the target genes in the induced condition is normalized to the reference gene and compared to the non-induced control.

Conclusion

The bacterial degradation of this compound is a metabolically diverse process, with distinct pathways employed by aerobic and anaerobic bacteria. In Cupriavidus necator H16, an aerobic pathway involving a CoA-ligation and subsequent reduction and cleavage is well-characterized. In contrast, the anaerobic gut bacterium Bilophila wadsworthia utilizes a pathway that also proceeds via sulfoacetyl-CoA but leads to the formation of isethionate, which is then cleaved by a glycyl radical enzyme to release sulfite for anaerobic respiration. This guide provides a comprehensive overview of these pathways, including the key enzymes, their quantitative data, and detailed experimental protocols. This information serves as a valuable resource for researchers investigating sulfur cycling, microbial metabolism, and for those in drug development interested in the unique enzymatic reactions and potential targets within these pathways. Further research into the kinetics and structure of all the enzymes involved will provide a more complete understanding of these important metabolic processes.

References

- 1. Procedures for the Analysis and Purification of His-Tagged Proteins | Springer Nature Experiments [experiments.springernature.com]

- 2. Sulfoacetate is degraded via a novel pathway involving sulfoacetyl-CoA and sulfoacetaldehyde in Cupriavidus necator H16 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Purification and properties of sulfoacetaldehyde sulfo-lyase, a thiamine pyrophosphate-dependent enzyme forming sulfite and acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isethionate is an intermediate in the degradation of sulfoacetate by the human gut pathobiont Bilophila wadsworthia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bacterial cysteate dissimilatory pathway involves a racemase and d-cysteate sulfo-lyase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Sulfoacetate Is Degraded via a Novel Pathway Involving Sulfoacetyl-CoA and Sulfoacetaldehyde in Cupriavidus necator H16 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. iba-lifesciences.com [iba-lifesciences.com]

- 11. home.sandiego.edu [home.sandiego.edu]

- 12. Purification of His-Tagged Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]

- 14. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Gene Expression Analysis in Bacteria by RT-qPCR | Springer Nature Experiments [experiments.springernature.com]

- 16. Gene Expression Analysis in Bacteria by RT-qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. elearning.unite.it [elearning.unite.it]

- 19. mcgill.ca [mcgill.ca]

sulfoacetic acid pKa and acid-base properties

An In-depth Technical Guide to the pKa and Acid-Base Properties of Sulfoacetic Acid

Introduction

This compound (IUPAC name: 2-sulfoacetic acid) is an organosulfur compound featuring both a sulfonic acid and a carboxylic acid functional group.[1][2][3][4] Its molecular formula is C₂H₄O₅S.[1] This dual functionality makes it a diprotic acid and a subject of interest in organosulfur chemistry, particularly for studying acid-base interactions in polyprotic molecules.[1] Due to its strong acidic nature and buffering capacity, it finds applications in organic synthesis, analytical chemistry, and biochemical research.[1] This guide provides a comprehensive overview of the physicochemical and acid-base properties of this compound, methods for their determination, and its behavior in aqueous solutions.

Physicochemical Properties

This compound is typically a hygroscopic crystalline solid at room temperature.[3][5] It is soluble in water and alcohol but insoluble in nonpolar solvents like ether and chloroform.[1][3][5] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 2-sulfoacetic acid | [1][3] |

| Synonyms | Sulfoethanoic acid, Carboxymethylsulfonic acid | [2][5] |

| CAS Number | 123-43-3 | [1][6] |

| Molecular Formula | C₂H₄O₅S | [1][4][7] |

| Molecular Weight | 140.12 g/mol | [1][5][7] |

| Melting Point | 81-88 °C (anhydrous) | [4][5][6] |

| Boiling Point | 245 °C (with decomposition) | [3][5] |

| Appearance | Hygroscopic crystals/solid | [3][5] |

| Water Solubility | 103.7 g/L at 25°C | [6] |

| LogP | -0.88 at 25°C | [6] |

Acid-Base Properties

As a diprotic acid, this compound undergoes a two-step dissociation in aqueous solution. The sulfonic acid group is significantly more acidic than the carboxylic acid group, a consequence of the strong electron-withdrawing effect of the sulfonyl group (-SO₃H).[1] Sulfonic acids are generally very strong acids, often with pKa values well below zero, comparable to mineral acids.[8]

The first deprotonation from the sulfonic acid group is essentially complete in water, while the second deprotonation from the carboxylic acid group establishes a measurable equilibrium.

Step 1: HO₃SCH₂COOH + H₂O ⇌ ⁻O₃SCH₂COOH + H₃O⁺ (pKa₁) Step 2: ⁻O₃SCH₂COOH + H₂O ⇌ ⁻O₃SCH₂COO⁻ + H₃O⁺ (pKa₂)

The dissociation constants (pKa) are crucial for understanding the behavior of this compound in solution, particularly for its application as a buffering agent, which is effective in the pH range of 2.0 to 3.5.[1] Reported pKa values are summarized in Table 2.

Table 2: Dissociation Constants (pKa) of this compound at 25°C

| Dissociation Constant | Reported Value | Notes |

| pKa₁ (Sulfonic Acid) | ≈ -2.8 | This value is typical for sulfonic acids, indicating very strong acidity.[1] |

| pKa₂ (Carboxylic Acid) | 4.0 | The acidity of the carboxylic group is enhanced by the adjacent sulfonic group.[1][2][6] |

| pKa₂ (Carboxylic Acid) | 4.05 | A potentiometrically determined value.[3] |

| pKa₂ (Carboxylic Acid) | (8.6 ± 0.3) x 10⁻⁵ (Ka₂) | Corresponds to a pKa₂ of approximately 4.07.[9] |

The logical pathway for the dissociation is illustrated in the diagram below.

Caption: Stepwise deprotonation of this compound.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a standard and accessible method for determining pKa values.[10] The procedure involves monitoring the pH of an acidic solution as a standardized basic titrant is added incrementally. The resulting titration curve allows for the determination of the equivalence points and, subsequently, the pKa values.[11][12]

Materials and Equipment

-

This compound

-

Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M), carbonate-free

-

Deionized, degassed water

-

Calibrated pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Volumetric flasks, pipettes, and a burette (Class A)

-

Beaker (150 mL)

-

Computer with data logging software (optional)

Procedure

-

Solution Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water in a volumetric flask to create a solution of known concentration (e.g., 0.05 M).

-

Titration Setup:

-

Pipette a precise volume (e.g., 50.0 mL) of the this compound solution into a beaker.

-

Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.

-

Immerse the calibrated pH electrode in the solution, ensuring the bulb is submerged but clear of the stir bar.

-

Fill the burette with the standardized NaOH solution and record the initial volume.

-

-

Titration Process:

-

Begin stirring the this compound solution at a moderate, constant rate.

-

Record the initial pH of the solution.

-

Add the NaOH titrant in small, precise increments (e.g., 0.5–1.0 mL). After each addition, allow the pH reading to stabilize and record both the pH and the total volume of titrant added.

-

As the pH begins to change more rapidly, decrease the increment size (e.g., 0.1 mL or dropwise) to accurately capture the steep inflection region of the equivalence point.

-

Continue adding titrant well past the equivalence point until the pH curve flattens out again in the basic region. Since this compound is diprotic, two equivalence points will be observed.[11]

-

-

Data Analysis:

-

Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.

-

Determine the volume of NaOH at the second equivalence point (Veq₂), which corresponds to the midpoint of the steepest part of the second pH jump. A first or second derivative plot can be used for greater accuracy.

-

The volume at the first equivalence point (Veq₁) will be half of the second (Veq₁ = 0.5 * Veq₂).

-

The pKa₂ is determined from the pH at the half-equivalence point.[13] Specifically, the pH recorded when the volume of added NaOH is halfway to the second equivalence point (V = (Veq₁ + Veq₂)/2) is equal to pKa₂.

-

Due to the extremely high acidity of the sulfonic acid group, the first equivalence point may be difficult to discern clearly, and the pKa₁ cannot be accurately determined using this method in aqueous solution.

-

The general workflow for this experimental determination is visualized below.

Caption: Experimental workflow for pKa determination.

Conclusion

This compound is a strong diprotic acid with two distinct pKa values corresponding to its sulfonic acid (pKa₁ ≈ -2.8) and carboxylic acid (pKa₂ ≈ 4.0) moieties. Its unique properties make it a valuable compound for various chemical applications, including its use as a buffering agent. The acid-base characteristics can be accurately quantified using standard laboratory techniques such as potentiometric titration, which allows for the precise determination of its second dissociation constant. A thorough understanding of these properties is essential for its effective application in research and drug development.

References

- 1. Buy this compound | 123-43-3 [smolecule.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | C2H4O5S | CID 31257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 123-43-3 [chemicalbook.com]

- 5. This compound [drugfuture.com]

- 6. 123-43-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. scbt.com [scbt.com]

- 8. Sulfonic acid - Wikipedia [en.wikipedia.org]

- 9. osti.gov [osti.gov]

- 10. pure.tue.nl [pure.tue.nl]

- 11. princeton.edu [princeton.edu]

- 12. ssag.sk [ssag.sk]

- 13. youtube.com [youtube.com]

Unveiling the Solubility Profile of Sulfoacetic Acid in Organic Solvents: A Technical Guide

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide has been developed to elucidate the solubility characteristics of sulfoacetic acid in a range of common organic solvents. This resource is tailored for researchers, scientists, and professionals in the field of drug development, providing essential data and methodologies to support their work with this important chemical compound.

This compound, a dual functional molecule containing both a sulfonic acid and a carboxylic acid group, exhibits a unique solubility profile that is critical for its application in various chemical syntheses and formulations. This guide consolidates available solubility data, outlines detailed experimental protocols for its determination, and provides a logical workflow for solubility analysis.

Quantitative Solubility Data

To facilitate further research and application, the following table summarizes the known qualitative solubility of this compound. Researchers are encouraged to use the experimental protocols outlined in this guide to determine quantitative solubility in specific solvents relevant to their work.

| Solvent Class | Solvent | Qualitative Solubility |

| Polar Protic | Water | Soluble |

| Alcohols | Soluble | |

| Polar Aprotic | Acetone | Soluble |

| Nonpolar/Weakly Polar | Ether | Insoluble |

| Chloroform | Insoluble |

Experimental Protocols for Solubility Determination

Accurate determination of this compound's solubility is paramount for its effective use. The following are detailed methodologies for key experimental techniques that can be employed to quantify its solubility in various organic solvents.

Gravimetric Method

The gravimetric method is a fundamental and widely applicable technique for determining the solubility of a solid in a liquid.

Principle: A saturated solution of this compound is prepared in the solvent of interest. A known volume of the saturated solution is then evaporated to dryness, and the mass of the remaining this compound is measured.

Detailed Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container.

-

Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached. This can be achieved using a magnetic stirrer or a shaker bath. The time required to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the solution remains constant.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is established, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a calibrated pipette, ensuring no solid particles are transferred.

-

Filter the withdrawn sample through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining microcrystals.

-

-

Evaporation and Weighing:

-

Transfer the filtered saturated solution to a pre-weighed, dry evaporating dish.

-

Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood, on a hot plate at a temperature below the decomposition point of this compound, or using a rotary evaporator).

-

Once the solvent is completely removed, place the evaporating dish in a desiccator to cool to room temperature and to prevent moisture absorption.

-

Weigh the evaporating dish with the dried this compound residue.

-

-

Calculation:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporating dish from the final mass.

-

The solubility can then be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Spectroscopic and Chromatographic Methods

For more rapid or sensitive measurements, spectroscopic and chromatographic techniques can be employed. These methods require the development of a calibration curve.

Principle: The concentration of this compound in a saturated solution is determined by measuring its absorbance of light at a specific wavelength (UV-Vis spectroscopy) or by separating it from the solvent and quantifying it using a detector (e.g., High-Performance Liquid Chromatography - HPLC).

Detailed Protocol for HPLC-based Quantification:

-

Preparation of Standard Solutions:

-

Prepare a series of standard solutions of this compound in the organic solvent of interest at known concentrations.

-

-

Instrument Calibration:

-

Inject the standard solutions into the HPLC system.

-

Develop a suitable chromatographic method, including the choice of column, mobile phase, flow rate, and detector settings. For this compound, a reversed-phase column with an acidic mobile phase and UV detection (e.g., around 210 nm) is a common starting point.

-

Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

-

-

Analysis of Saturated Solution:

-

Prepare a saturated solution of this compound as described in the gravimetric method (steps 1 and 2).

-

Dilute a known volume of the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

-

Calculation:

-

Use the calibration curve to determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Logical Workflow for Solubility Determination and Analysis

The following diagram illustrates a logical workflow for determining and analyzing the solubility of this compound in a given organic solvent. This workflow can guide researchers through the process from initial screening to quantitative analysis and data application.

This structured approach ensures that the solubility of this compound is determined accurately and efficiently, providing reliable data for its various applications in research and development. The choice of analytical method will depend on the available equipment, the required accuracy, and the specific solvent being investigated.

References

An In-Depth Technical Guide to the Thermal Stability of Sulfoacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfoacetic acid (HOOC-CH₂-SO₃H) is an organosulfur compound of interest in various chemical and pharmaceutical applications due to its dual acidic functionalities. Understanding its thermal stability is paramount for safe handling, storage, and application in processes that may involve elevated temperatures. This guide provides a comprehensive overview of the thermal stability of this compound, including its physical properties, a discussion of its expected thermal decomposition, and detailed protocols for its analysis.

While specific experimental data on the thermal decomposition of this compound is not extensively available in peer-reviewed literature, this guide outlines the methodologies to acquire such data and presents hypothetical data to illustrate the expected findings.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂H₄O₅S | N/A |

| Molecular Weight | 140.12 g/mol | N/A |

| Melting Point | 81-88 °C | [1][2][3][4] |

| Boiling Point | 245 °C (decomposes) | [2][5] |

| Appearance | White crystalline solid | N/A |

| Solubility | Soluble in water | N/A |

Thermal Stability and Decomposition

The thermal stability of a compound is its ability to resist decomposition at elevated temperatures. For this compound, decomposition is expected to occur at or near its boiling point. Upon heating, it is anticipated to decompose, releasing toxic fumes of sulfur oxides (SOx).

Thermogravimetric Analysis (TGA)

Table 2: Hypothetical Thermogravimetric Analysis Data for this compound

| Temperature Range (°C) | Weight Loss (%) | Proposed Lost Fragment(s) |

| 100 - 150 | ~1% | Adsorbed Water |

| 230 - 280 (Onset ~240°C) | ~45% | SO₃ (Sulfur trioxide) |

| 280 - 350 | ~32% | CO₂ + H₂O (from remaining fragment) |

| > 350 | ~22% (Residue) | Carbonaceous material |

Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry measures the heat flow associated with thermal transitions in a material. A DSC thermogram of this compound would be expected to show an endothermic peak corresponding to its melting point and subsequent exothermic peaks associated with its decomposition. Hypothetical DSC data is summarized in Table 3.

Table 3: Hypothetical Differential Scanning Calorimetry Data for this compound

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (J/g) |

| Melting | 84 | 86 | (Endothermic) |

| Decomposition | 240 | 265 | (Exothermic) |

Experimental Protocols

To empirically determine the thermal stability of this compound, the following experimental protocols are recommended.

Thermogravimetric Analysis (TGA) Protocol

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

Atmosphere: Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset of decomposition and the temperature ranges for distinct weight loss steps.

Differential Scanning Calorimetry (DSC) Protocol

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it. Prepare an empty, sealed aluminum pan as a reference.

-

Atmosphere: Purge the sample chamber with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 25 °C.

-

Ramp the temperature from 25 °C to 300 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Record the heat flow as a function of temperature. Determine the melting point (endothermic peak) and any exothermic decomposition events, calculating the associated enthalpy changes.

Analysis of Decomposition Products (TGA-MS or Pyrolysis-GC/MS)

-

Instrumentation: A thermogravimetric analyzer coupled to a mass spectrometer (TGA-MS) or a pyrolysis unit coupled to a gas chromatograph-mass spectrometer (Py-GC/MS).

-

TGA-MS Protocol:

-

Follow the TGA protocol as described in section 4.1.

-

The evolved gases from the TGA furnace are transferred via a heated transfer line to the mass spectrometer.

-

Monitor the mass-to-charge ratios of the evolved gases as a function of temperature to identify the decomposition products.

-

-

Pyrolysis-GC/MS Protocol:

-

Place a small amount of this compound (µg to mg range) into a pyrolysis sample holder.

-

Rapidly heat the sample to a set temperature (e.g., 300 °C) in the pyrolysis unit.

-

The volatile decomposition products are swept into the GC column for separation and subsequently analyzed by the MS for identification.

-

Visualizations

Experimental Workflow

The logical flow for a comprehensive thermal stability analysis of this compound is depicted in the following diagram.

Caption: Experimental workflow for thermal stability analysis.

Hypothetical Decomposition Pathway

Based on the chemical structure of this compound, a plausible thermal decomposition pathway is proposed below. This pathway is theoretical and requires experimental validation.

References

Sulfoacetic Acid as a Metabolite in Escherichia coli: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract